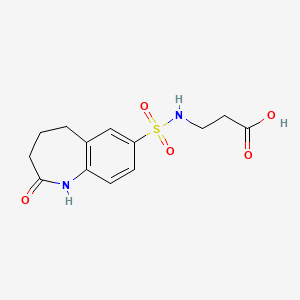
3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid is a complex organic compound with a unique structure that includes a benzazepine ring
Preparation Methods
The synthesis of 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid involves several steps. One common method includes the reaction of a benzazepine derivative with a sulfonamide and a propanoic acid derivative under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. The major products formed depend on the type of reaction and the reagents used .
Scientific Research Applications
3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets. It may act as an inhibitor or antagonist to certain enzymes or receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other benzazepine derivatives such as:
Benazepril: Used as an antihypertensive agent.
Lotrafiban: An antiplatelet agent.
Compared to these compounds, 3-(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)propanoic acid has unique structural features that may confer different biological activities and chemical properties .
Properties
Molecular Formula |
C13H16N2O5S |
|---|---|
Molecular Weight |
312.34 g/mol |
IUPAC Name |
3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonylamino]propanoic acid |
InChI |
InChI=1S/C13H16N2O5S/c16-12-3-1-2-9-8-10(4-5-11(9)15-12)21(19,20)14-7-6-13(17)18/h4-5,8,14H,1-3,6-7H2,(H,15,16)(H,17,18) |
InChI Key |
CVRRJYCKLIYHFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)S(=O)(=O)NCCC(=O)O)NC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


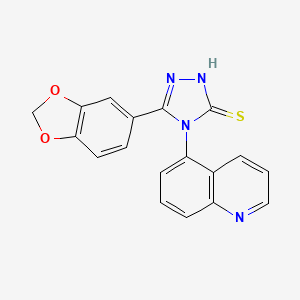
![3-{[(E)-(4-chlorophenyl)methylidene]amino}-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-4(3H)-one](/img/structure/B10863057.png)
![2-({[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B10863064.png)
![methyl 5-chloro-3-{[2-(1H-indol-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B10863080.png)
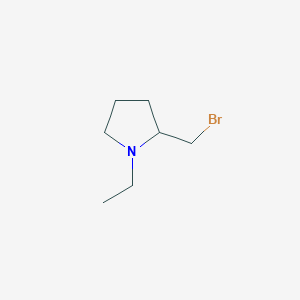
![2-Chloro-1-[6-(4-pyridylmethyl)-3,4,5,6-tetrahydroazepino[4,3-B]indol-2(1H)-YL]-1-propanone](/img/structure/B10863089.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)prop-2-enamide](/img/structure/B10863101.png)
![2-Chloro-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-YL)methyl]propanamide](/img/structure/B10863103.png)
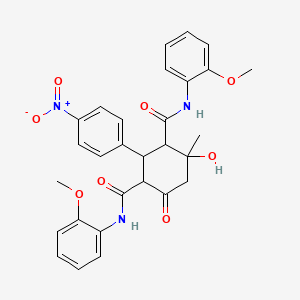
![N-[2-(4-fluorophenoxy)benzyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10863125.png)
![ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B10863130.png)
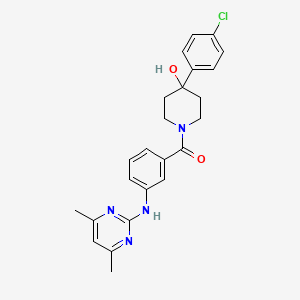
![(2E)-3-phenyl-N-[(2Z)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]prop-2-enamide](/img/structure/B10863134.png)

